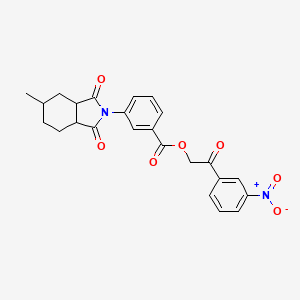

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-ジメチル-4-(5-(3-ニトロフェニル)フラン-2-イル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジイソプロピルは、ジヒドロピリジン類に属する複雑な有機化合物です。この化合物は、ニトロフェニル基で置換されたフラン環とジヒドロピリジンコアを含む独特の構造が特徴です。ジヒドロピリジン環の3位と5位にエステル基が存在することは、その複雑さをさらに増しています。

準備方法

2,6-ジメチル-4-(5-(3-ニトロフェニル)フラン-2-イル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジイソプロピルの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。

ジヒドロピリジンコアの形成: これは、アルデヒド、β-ケトエステル、およびアンモニアまたはアンモニウム塩の縮合を含むハントッシェ反応によって達成できます。

フラン環の導入: フラン環は、鈴木・宮浦カップリング反応によって導入できます。この反応では、フランのボロン酸誘導体をハロゲン化ジヒドロピリジン中間体とカップリングします。

ニトロ化: ニトロフェニル基は、濃硝酸と濃硫酸の混合物を使用してフェニル環をニトロ化するニトロ化反応によって導入できます。

工業生産方法には、収率を向上させ、コストを削減するために、これらの手順の最適化が含まれる場合があります。これには、反応効率とスケーラビリティを向上させるために、連続フローリアクターと代替溶媒を使用することが含まれます。

化学反応の分析

2,6-ジメチル-4-(5-(3-ニトロフェニル)フラン-2-イル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジイソプロピルは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: ジヒドロピリジンコアは酸化されて、対応するピリジン誘導体に変換できます。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用するか、酸性条件下で鉄粉を使用することにより、アミノ基に還元できます。

これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ジヒドロピリジンコアの酸化はピリジン誘導体を生成し、ニトロ基の還元はアミノ誘導体を生成します。

科学研究への応用

2,6-ジメチル-4-(5-(3-ニトロフェニル)フラン-2-イル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジイソプロピルは、科学研究においていくつかの応用があります。

医薬品化学: この化合物は、特に心血管疾患を標的とする新薬の開発におけるリード化合物として使用できます。

材料科学: この化合物の独特の構造は、特定の電子特性または光学特性を持つ新素材の開発のための潜在的な候補です。

生物学研究: この化合物は、酵素活性や受容体結合など、さまざまな生物学的プロセスを研究するためのプローブとして使用できます。

科学的研究の応用

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting cardiovascular diseases.

Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

作用機序

2,6-ジメチル-4-(5-(3-ニトロフェニル)フラン-2-イル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジイソプロピルの作用機序は、主にカルシウムチャネルをブロックする能力に関連しています。ジヒドロピリジンコアは、L型カルシウムチャネルと相互作用し、細胞へのカルシウムイオンの流入を阻害します。 これは、細胞内カルシウムレベルの低下につながり、血管拡張と心臓の負担軽減をもたらします。 . ニトロフェニル基とフラン基も、特定のカルシウムチャネルサブタイプに対する化合物の結合親和性と選択性に寄与する可能性があります。 .

類似の化合物との比較

2,6-ジメチル-4-(5-(3-ニトロフェニル)フラン-2-イル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジイソプロピルは、ニフェジピン、アムロジピン、フェロジピンなどの他のジヒドロピリジン誘導体と比較できます。 これらの化合物は、同様のジヒドロピリジンコアを共有していますが、置換基が異なり、薬理学的特性に影響を与える可能性があります。 . たとえば:

ニフェジピン: ニトロフェニル基を含みますが、フラン環がないため、特定のカルシウムチャネルサブタイプに対して選択性が低くなります。

アムロジピン: かさ高いアミン基を含み、結合親和性と作用時間を高めています。

2,6-ジメチル-4-(5-(3-ニトロフェニル)フラン-2-イル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジイソプロピルにおけるニトロフェニル基とフラン基のユニークな組み合わせにより、選択性の向上や副作用の軽減など、独自の薬理学的利点が見られる可能性があります。 .

類似化合物との比較

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a similar dihydropyridine core but differ in their substituents, which can affect their pharmacological properties . For example:

Nifedipine: Contains a nitrophenyl group but lacks the furan ring, making it less selective for certain calcium channel subtypes.

Amlodipine: Contains a bulky amine group, which increases its binding affinity and duration of action.

Felodipine: Contains a chlorine-substituted phenyl group, which enhances its potency and selectivity for vascular smooth muscle.

The unique combination of the nitrophenyl and furan groups in this compound may provide it with distinct pharmacological advantages, such as improved selectivity and reduced side effects .

特性

CAS番号 |

111399-97-4 |

|---|---|

分子式 |

C25H28N2O7 |

分子量 |

468.5 g/mol |

IUPAC名 |

dipropan-2-yl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H28N2O7/c1-13(2)32-24(28)21-15(5)26-16(6)22(25(29)33-14(3)4)23(21)20-11-10-19(34-20)17-8-7-9-18(12-17)27(30)31/h7-14,23,26H,1-6H3 |

InChIキー |

JFMAJLPKTWNAFC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)

![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)

![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)

![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)

![6-imino-7-(3-methoxypropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621688.png)

![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621697.png)

![8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B11621703.png)

![(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11621705.png)

![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)